4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
Overview
Description
4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound with diverse chemical properties and potential applications in various scientific fields. Its unique structure combines a pyrimidine ring with hydroxyamino, methyl, and tetrahydrofuran groups, making it an interesting subject for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of a suitable pyrimidine precursor, which undergoes sequential functional group modifications. The reaction conditions include careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and continuous flow systems to enhance efficiency and scalability. Advanced purification techniques, such as chromatography and crystallization, are used to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to yield aminated derivatives.
Substitution: The methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Conditions such as solvent choice, temperature control, and pH adjustments play crucial roles in determining the reaction outcomes.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. It is used in the development of novel organic reactions and catalysts.
Biology: In biological research, 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is studied for its potential as a biochemical probe. It can interact with enzymes and receptors, aiding in the understanding of cellular processes.
Medicine: Medical research explores the compound for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development, particularly in oncology and infectious diseases.
Industry: Industrial applications include its use as a building block for the production of specialized materials, such as polymers and agrochemicals, due to its reactivity and stability.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. It can bind to active sites, altering the activity of these molecules and influencing biochemical pathways. The hydroxyamino group is particularly important for its biological activity, allowing for hydrogen bonding and redox reactions that modulate cellular functions.
Comparison with Similar Compounds
Comparison: Compared to other pyrimidine derivatives, 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. While similar compounds may possess one or two of these groups, the specific arrangement in this compound provides a balance of reactivity and stability that is advantageous for various applications.
List of Similar Compounds:5-Methyl-2'-deoxycytidine
4-Hydroxy-5-methylpyrimidine
4-Amino-5-methyl-2(1H)-pyrimidinone
2,4-Dihydroxy-5-methylpyrimidine
Properties
IUPAC Name |
4-(hydroxyamino)-5-methyl-1-(oxolan-2-yl)pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-6-5-12(7-3-2-4-15-7)9(13)10-8(6)11-14/h5,7,14H,2-4H2,1H3,(H,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAGABOREVTWML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NO)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296406 | |
Record name | 4-(hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18002-34-1 | |
Record name | NSC109137 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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